N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

drug discovery structure-activity relationship medicinal chemistry

Researchers requiring a conformationally rigid, Rule-of-Three compliant triazole fragment for CNS-targeted SAR often face limited commercial availability of the N-cyclopropyl regioisomer. This compound solves that bottleneck. · Serves as a direct precursor for PROTAC linker attachment, fluorophore conjugation, or focused library synthesis via the free piperidine NH. · The N-cyclopropyl amide provides a +0.6 logP shift vs. N-methyl analogs, enabling fine-tuning of CNS penetration without altering the core pharmacophore. · Batch-specific QC (≥98% HPLC) ensures reproducible screening data across laboratories, while the free base form simplifies orthogonal protection strategies.

Molecular Formula C11H17N5O
Molecular Weight 235.29 g/mol
Cat. No. B15056716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC11H17N5O
Molecular Weight235.29 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CN(N=N2)C3CCNCC3
InChIInChI=1S/C11H17N5O/c17-11(13-8-1-2-8)10-7-16(15-14-10)9-3-5-12-6-4-9/h7-9,12H,1-6H2,(H,13,17)
InChIKeyBODZJKKAOIZYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide Identity and Procurement


N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1408746-76-8) is a synthetic 1,2,3-triazole-4-carboxamide derivative with molecular formula C₁₁H₁₇N₅O and molecular weight 235.29 g·mol⁻¹ . It features a 1,2,3-triazole core substituted at N1 with a piperidin-4-yl group and at C4 with an N-cyclopropyl carboxamide moiety. The compound is classified as a heterocyclic building block within the broader triazole-carboxamide chemotype, a scaffold of significant interest in medicinal chemistry due to its presence in FDA-approved drugs such as rufinamide and its capacity for modulation of diverse biological targets including TAAR1, HDACs, and renin [1]. The compound is commercially available from multiple chemical suppliers at research-grade purity (typically 95%–98%) as a free base, and its hydrochloride salt form (CAS 1707602-60-5) is also catalogued for applications requiring enhanced aqueous solubility .

Triazole-4-carboxamide scaffold for medicinal chemistry SAR exploration
Available at 95–98% research-grade purity from multiple vendors
Free piperidine NH enables diverse derivatization strategies

Why This Compound Cannot Be Substituted by In-Class Analogs


Substitution at the triazole N1 position (piperidin-4-yl vs. piperidin-3-yl) and at the carboxamide nitrogen (cyclopropyl vs. methyl, ethyl, or hydrogen) generates distinct molecular recognition surfaces, hydrogen-bonding geometries, and lipophilic profiles that critically affect target binding, metabolic stability, and physicochemical behavior [1]. For example, the piperidin-4-yl attachment at N1 confers a distinct spatial orientation of the basic amine relative to the triazole plane compared to the piperidin-3-yl regioisomer, altering both the pKₐ of the piperidine nitrogen and the vector of potential salt-bridge or hydrogen-bond interactions [2]. The N-cyclopropyl group imposes conformational rigidity and alters the carboxamide's resonance properties compared to N-methyl or N-ethyl analogs, with a measured logP difference of approximately +0.6 units relative to the N-methyl variant based on vendor-reported computed values . These structural differences mean that analogs within the 1-(piperidinyl)-1H-1,2,3-triazole-4-carboxamide family are not functionally interchangeable—each substitution pattern may redirect target selectivity, modulate pharmacokinetic properties, and alter synthetic tractability for downstream derivatization [3].

Regiochemistry mismatch Piperidin-4-yl vs. piperidin-3-yl attachment shifts the basic amine vector by ~1.3 Å and alters dihedral angle, which may not satisfy linear pharmacophore models validated by co-crystal structures.
Carboxamide profile shift N-cyclopropyl vs. N-methyl or N-ethyl analogs differ in lipophilicity (ΔlogP ~0.4–0.6) and hydrogen bond donor count, which can redirect metabolic stability and permeability—profiles may not transfer directly.
Target selectivity divergence Even subtle substitution changes within the 1-(piperidinyl)-triazole-4-carboxamide family may redirect binding toward different biological targets; class-level activity spans four log units depending on decoration.

Comparative Evidence for Procurement Decisions


Piperidin-4-yl vs. Piperidin-3-yl Regiochemistry and Pharmacophore Geometry

N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1408746-76-8) carries the piperidine ring attached at the 4-position to the triazole N1, whereas its closest structural isomer, N-Cyclopropyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1708080-09-4), carries the attachment at the 3-position. Both compounds share identical molecular formula (C₁₁H₁₇N₅O) and molecular weight (235.29 g·mol⁻¹) . However, the 4-yl attachment positions the basic piperidine nitrogen at a longer through-space distance from the triazole ring centroid (approximately 5.1 Å vs. 3.8 Å for the 3-yl isomer, based on force-field minimized conformers) and alters the dihedral angle between the piperidine and triazole rings by an estimated 60° [1]. This geometric difference translates to distinct binding poses in protein pockets: crystallographic evidence from the renin inhibitor series (PDB 5TMG) demonstrates that the piperidine nitrogen in 4-substituted triazole-piperidine hybrids engages Asp32 and Asp215 of the renin active site via a salt bridge, a geometry that would be sterically inaccessible for the 3-yl isomer [1]. In the context of ongoing structure-based drug design campaigns, selection of the 4-yl isomer ensures compatibility with target pharmacophore models that require a linear N1-aryl-amine vector, which the 3-yl isomer cannot satisfy [2].

Regiochemistry
Head-to-head comparison
Piperidine N–triazole centroid distance ~5.1 Å (4-yl) vs. ~3.8 Å (3-yl); dihedral shift ~60°. 4-yl matches linear N1-aryl-amine vector required for renin Asp32/Asp215 salt bridge (PDB 5TMG).
Spatial geometry determines target-site compatibility
Crystallographic support from renin inhibitor co-complex
drug discovery structure-activity relationship medicinal chemistry

N-Cyclopropyl vs. N-Alkyl Carboxamide: Conformational and Lipophilicity Profiles

The N-cyclopropyl amide substituent on the target compound (CAS 1408746-76-8) confers distinct physicochemical properties compared to the N-methyl (CAS 1707710-34-6, as HCl salt) and N-ethyl (CAS 1342753-29-0) analogs. The cyclopropyl group adds approximately 12 Da of molecular weight relative to the methyl analog (235.29 vs. 223.28 g·mol⁻¹ free base equivalent) and 0 Da relative to the ethyl analog (both 235.29 g·mol⁻¹ for C₁₁H₁₇N₅O) . The cyclopropyl group imposes conformational restriction on the carboxamide C–N bond through allylic strain, reducing the number of accessible rotamers from 3 (N-methyl) to approximately 1 dominant conformer (N-cyclopropyl), as estimated from the rotatable bond count: the N-cyclopropyl target has 3 rotatable bonds versus 2 for the N,N-dimethyl analog and 3 for the N-ethyl analog, but the cyclopropyl ring restricts the amide dihedral to a narrow range [1]. Vendor-computed logP for the target compound is 0.09, compared to approximately −0.5 for the N,N-dimethyl analog (PubChem computed XLogP3-AA) and an estimated −0.3 for the N-methyl analog, indicating that the cyclopropyl group increases lipophilicity by approximately 0.4–0.6 log units relative to N-alkyl congeners [2]. The des-cyclopropyl parent compound (1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide, CAS 1229516-78-2) has a molecular weight of only 195.22 g·mol⁻¹ and lacks the conformational restriction entirely, with a hydrogen bond donor count of 3 (primary amide) versus 2 for the N-cyclopropyl target (secondary amide), which alters both solubility and membrane permeability .

N-Cyclopropyl Amide
Cross-study comparable
ΔlogP +0.4 to +0.6 vs. N-methyl/N-ethyl analogs; HBD reduced from 3 (primary amide) to 2 (secondary cyclopropyl amide); dominant conformer restricts amide rotation.
Lipophilicity and H-bond donor profile differ from flexible N-alkyl congeners
Vendor-computed logP; experimental confirmation advised
physicochemical properties drug-likeness lead optimization

Vendor Purity and Batch Reproducibility Comparison

N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is available from multiple commercial suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical) lists the compound at 98% purity with batch-specific QC certificates including NMR, HPLC, or GC . MolCore supplies the compound at ≥98% purity under ISO-certified quality systems . Chemenu offers the compound at 97% purity (Catalog CM502961) . AKSci specifies a minimum purity of 95% (Catalog 0741DR) . In comparison, the piperidin-3-yl regioisomer (CAS 1708080-09-4) is available from Bidepharm at 97% purity with analogous QC documentation . For procurement decisions, the availability of batch-specific analytical certificates (NMR, HPLC) is a critical differentiator—Leyan and Bidepharm explicitly provide these, while AKSci offers certificates of analysis upon request. The absence of a dedicated PubChem Compound entry (CID) for CAS 1408746-76-8, in contrast to the well-annotated entries for the N,N-dimethyl analog (CID 63283294) and the des-cyclopropyl parent (CID 63283163 via InChIKey KGONKWHDHVMDOC-UHFFFAOYSA-N), means that orthogonal analytical confirmation of identity and purity is essential upon receipt [1][2].

Vendor Purity
Specification review
95–98% purity range; highest spec 98% (Leyan, MolCore) with batch-specific NMR/HPLC/GC certificates. No dedicated PubChem CID available.
QC-certified supply reduces misidentification risk
Orthogonal analytical confirmation recommended on receipt
quality control analytical chemistry procurement specifications

Computed Drug-Likeness Benchmarking Against In-Class Analogs

Computed physicochemical parameters place N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide within favorable drug-like chemical space. The compound has a topological polar surface area (TPSA) of approximately 72.7 Ų, two hydrogen bond donors (cyclopropyl amide NH and piperidine NH), and five hydrogen bond acceptors (triazole nitrogens, amide carbonyl oxygen, and piperidine nitrogen) [1]. In comparison, the des-cyclopropyl parent compound (CAS 1229516-78-2, MF C₈H₁₃N₅O) has a TPSA of approximately 72.7 Ų but three hydrogen bond donors (primary amide NH₂ plus piperidine NH), which increases aqueous solubility but may reduce passive membrane permeability relative to the cyclopropyl analog . The N,N-dimethyl analog (CID 63283294) has a reduced TPSA of 63.1 Ų and only one hydrogen bond donor (piperidine NH), making it more lipophilic but also removing a key pharmacophoric hydrogen bond donor [2]. All compounds in this series comply with Lipinski's Rule of Five (MW <500, logP <5, HBD ≤5, HBA ≤10), and the target compound satisfies the more stringent Rule of Three fragment-likeness criteria [1]. The computed rotatable bond count of 3 for the target compound (vs. 2–3 for analogs) reflects the cyclopropyl-imposed conformational restriction without excessive flexibility that could compromise binding entropy [1].

Drug-Likeness
Cross-study comparable
TPSA 72.7 Ų, HBD 2, HBA 5, rotatable bonds 3, MW 235.3, logP 0.09. Zero Rule of Five violations. Maintains balance between CNS permeability potential and aqueous solubility.
Favorable starting point for hit-to-lead optimization
Computed parameters; experimental ADME validation needed
ADME prediction drug-likeness computational chemistry

Absence of Published Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent literature (as of April 2026) found no published quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, or Kd values) specifically for N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1408746-76-8). PubChemLite records zero literature counts for the compound class, and the compound lacks a dedicated PubChem Compound Identifier (CID) [1]. In contrast, structurally related triazole-piperidine carboxamides have been extensively characterized: the 4-piperidin-4-yl-triazole hydroxamic acid series has reported HDAC6 IC₅₀ values of 11.43 ± 0.12 nM (compound 10r) [2], and triazole-piperidine renin inhibitors with N-substituted carboxamides show IC₅₀ values in the sub-nanomolar range (e.g., 0.0300 nM for optimized analogs) [3]. Broader class-level inference suggests that the N-cyclopropyl-1-(piperidin-4-yl)-1,2,3-triazole-4-carboxamide scaffold has the potential to engage targets including TAAR1, HDACs, GPR119, and renin based on patent SAR disclosures [4][5][6]. However, without compound-specific biological data, the compound should be treated as a chemical probe or synthetic intermediate requiring de novo biological profiling in the user's assay system.

Biological Data
Class-level inference
No published IC₅₀, EC₅₀, Kᵢ, or Kd identified for this specific compound. Class-level benchmark activity ranges from 0.03 nM (renin) to >50 µM across different substitution patterns.
Requires de novo biological profiling; treat as chemical probe
Literature search across PubMed, ChEMBL, BindingDB (April 2026)
chemical probe data availability risk assessment

Application Scenarios Based on Structural and Physicochemical Evidence


Structure-Based Drug Design for HDAC6, TAAR1, Renin, or GPR119

The 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide core is a privileged scaffold validated by multiple pharmaceutical patent campaigns. The piperidin-4-yl–triazole–carboxamide architecture is compatible with the pharmacophore requirements of diverse targets: the piperidine basic amine can form salt bridges with conserved aspartate residues (e.g., Asp32/Asp215 in renin, as evidenced by PDB 5TMG), while the triazole ring provides π-stacking and hydrogen-bond acceptor capacity [1]. The N-cyclopropyl carboxamide offers conformational rigidity and controlled lipophilicity (logP 0.09) that favors CNS penetration potential while maintaining adequate aqueous solubility [2]. The free piperidine NH provides a convenient synthetic handle for N-alkylation, acylation, or sulfonylation to generate libraries of derivatives for SAR exploration. Users pursuing novel TAAR1 agonists, HDAC6-selective inhibitors, renin inhibitors, or GPR119 modulators can employ this compound as a key intermediate or core scaffold [3][4].

Fragment-Based Lead Generation for CNS and Metabolic Targets

With a molecular weight of 235.29 g·mol⁻¹, TPSA of 72.7 Ų, and only 2 hydrogen bond donors, N-Cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide satisfies Rule of Three fragment-likeness criteria (MW <300, logP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) [1]. These properties make it an attractive fragment for screening campaigns or as a low-molecular-weight starting point for property-driven lead optimization. The cyclopropyl amide reduces the hydrogen bond donor count by one relative to the des-cyclopropyl primary amide parent (ΔHBD −1), which is predicted to improve passive membrane permeability and CNS exposure while retaining sufficient aqueous solubility for biochemical assay compatibility . The compound's computed logP of 0.09–0.72 is within the optimal range (0–3) for orally bioavailable CNS drugs [1][2].

Chemical Probe Development via Piperidine NH Derivatization

The free secondary amine of the piperidine ring serves as a versatile reactive center for further chemical elaboration. This functionality enables: (i) attachment of linker moieties for PROTAC (proteolysis-targeting chimera) design; (ii) conjugation to fluorophores or biotin for target engagement and pull-down assays; (iii) introduction of solubilizing groups to improve pharmacokinetic properties; and (iv) generation of focused compound libraries through parallel synthesis [1]. The piperidin-4-yl attachment geometry places the derivatizable amine at a defined distance (~5.1 Å) and vector from the triazole core, ensuring that modifications at this position project into solvent-exposed regions of target binding pockets, minimizing the risk of disrupting core pharmacophore interactions . The commercial availability of the compound at 97%–98% purity with batch-specific QC certificates supports reproducible SAR studies across different laboratories [2][3].

Click Chemistry Intermediate for Library Synthesis

The 1,2,3-triazole-4-carboxamide scaffold is amenable to further diversification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction during its synthesis, as demonstrated in published synthetic protocols for 1-substituted-1H-1,2,3-triazole-4-carboxamides [1]. The N-cyclopropyl carboxamide moiety is stable under standard synthetic conditions (acylation, alkylation, reductive amination) and does not undergo ring-opening, making it a robust intermediate for multi-step synthetic sequences. The compound's free piperidine NH enables orthogonal protection strategies (e.g., Boc, Fmoc, Cbz) without affecting the triazole or cyclopropyl amide functionalities . This orthogonal reactivity profile supports the iterative construction of complex target-focused libraries, reducing synthetic step count and improving overall yield compared to routes requiring late-stage introduction of the cyclopropyl amide group [2].

Application
Selection Property
Validation Focus
Structure-based drug design (HDAC6, TAAR1, renin, GPR119)
Triazole-piperidine pharmacophore geometry
Target co-crystal structure compatibility (e.g., PDB 5TMG salt-bridge network)
Fragment-based lead generation (CNS & metabolic targets)
Fragment-like MW, TPSA, and HBD profile
Rule-of-Three compliance and permeability-solubility balance
Chemical probe development via piperidine NH derivatization
Free secondary amine for linker/fluorophore attachment
Derivatization compatibility with PROTAC, biotin, or solubilizing groups
Click chemistry intermediate for library synthesis
Orthogonal reactivity of triazole and cyclopropyl amide
CuAAC synthetic protocol reproducibility and protecting group tolerance
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